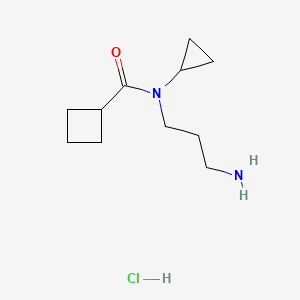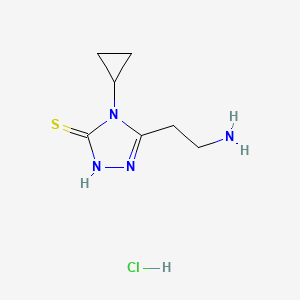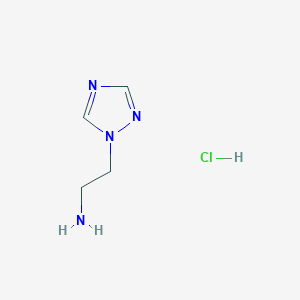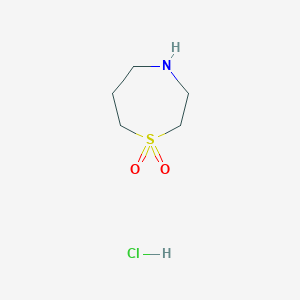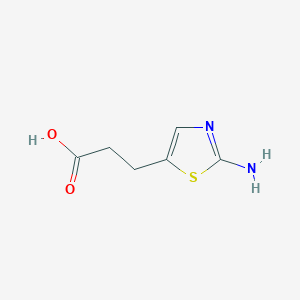
3-(2-Aminothiazol-5-yl)propanoic acid
説明
“3-(2-Aminothiazol-5-yl)propanoic acid” is a chemical compound with the empirical formula C6H8N2O2S and a molecular weight of 172.20 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “3-(2-Aminothiazol-5-yl)propanoic acid” involves nitrogen (N1) from the imidazole ring and an oxygen atom from the carboxylic acid group of the ligand as donor atoms .科学的研究の応用
Anticancer Activity
Field : Medical and Pharmaceutical Sciences
Application : 2-aminothiazole scaffold is one of the characteristic structures in drug development. It has several biological activities, including acting as an anticancer agent .
Methods : The synthesis of these compounds is achieved by the reaction of acetophenone or cyclohexanone with thiourea in the presence of iodine .
Results : The specific outcomes of this application are not detailed in the source.
Antioxidant Activity
Field : Medical and Pharmaceutical Sciences
Application : Certain 2-aminothiazole-based compounds have shown antioxidant activities .
Methods : The presence of the OH group on the phenyl ring increased the antioxidant activities .
Results : Compounds 4j and 4r showed significant antioxidant activities with IC50 values of 66.02 ± 0.85 μM and 67.35 ± 0.48 μM respectively .
Antimicrobial Activity
Field : Medical and Pharmaceutical Sciences
Application : Some 2-aminothiazole-based compounds have shown prominent inhibitory activity against certain strains of bacteria .
Methods : The specific methods of application or experimental procedures are not detailed in the source.
Results : Compounds 3a – g, and 3i showed prominent inhibitory activity against the tested strains of S. aureus, B. cereus, E. coli, and P. aeruginosa with MIC = 250 µg/mL .
Anti-inflammatory Activity
Field : Medical and Pharmaceutical Sciences
Application : The 2-aminothiazole scaffold is known to act as an anti-inflammatory agent .
Methods : The specific methods of application or experimental procedures are not detailed in the source.
Results : The specific outcomes of this application are not detailed in the source.
Coordination Complexes in Aqueous Solution
Application : L-carnosine (2-[(3-aminopropanoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid) and its ruthenium (II) coordination complexes in aqueous solution have been studied .
Methods : The complexes were prepared by refluxing aqueous solutions of the ligand with equimolar amounts of ruthenium chloride at 60 °C for 36 h .
Results : The most probable coordination geometries of ruthenium in these compounds involve nitrogen (N1) from the imidazole ring and an oxygen atom from the carboxylic acid group of the ligand as donor atoms .
Antiproliferative Activity
Field : Medical and Pharmaceutical Sciences
Application : Pyrrolidine derivative namely (E)-1-(4-amino-2(pyrrolidin-1-yl)thiazol-5-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one could significantly prevent proliferation of MCF-7 and especially HepG2 cell lines .
Methods : The specific methods of application or experimental procedures are not detailed in the source.
Results : The specific outcomes of this application are not detailed in the source.
Antioxidant Activity
Application : In both ABTS and DPPH radical scavenging assays, compounds 4e, 4i, 4j, 4o and 4r exhibit excellent potency compared to the standard ascorbic acid .
Methods : The specific methods of application or experimental procedures are not detailed in the source.
Results : Compounds 4j (ABTS, IC50 = 66.02 ± 0.85 μM; DPPH, IC50 = 04.19 ± 0.56 μM) and 4r (ABTS, IC50 = 67.35 ± 0.48 μM; DPPH, IC50 = 06.06 ± 0.52 μM) showed significant antioxidant activities .
Safety And Hazards
特性
IUPAC Name |
3-(2-amino-1,3-thiazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-6-8-3-4(11-6)1-2-5(9)10/h3H,1-2H2,(H2,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNMATRLTBXYKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminothiazol-5-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



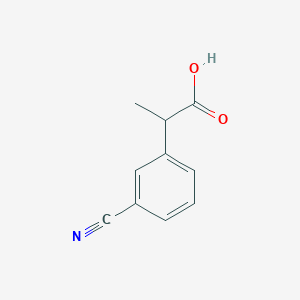
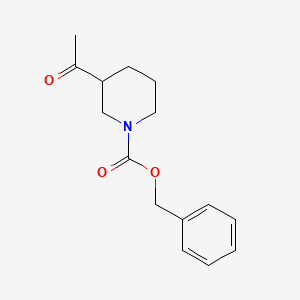
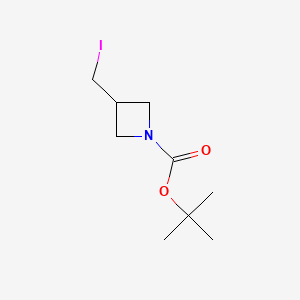
![tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate](/img/structure/B1523725.png)
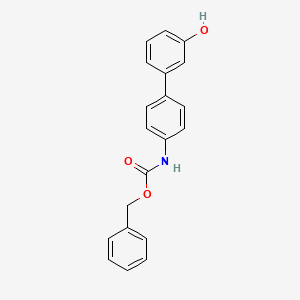
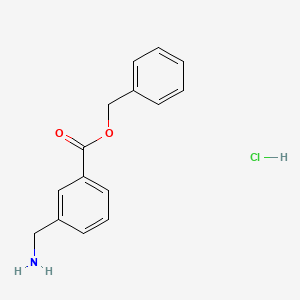
![1-{[3-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B1523731.png)
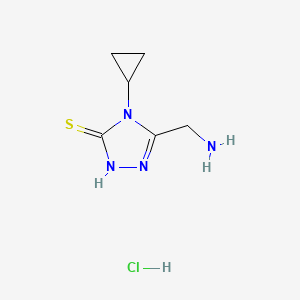
![2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride](/img/structure/B1523733.png)
![2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide hydrochloride](/img/structure/B1523736.png)
